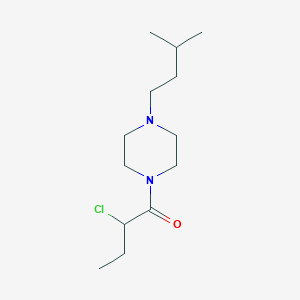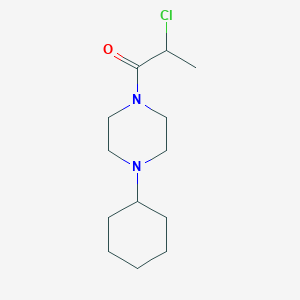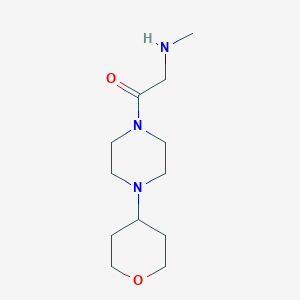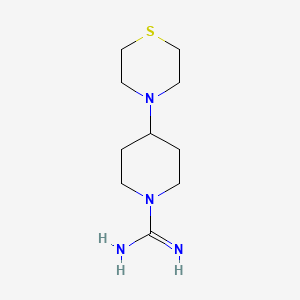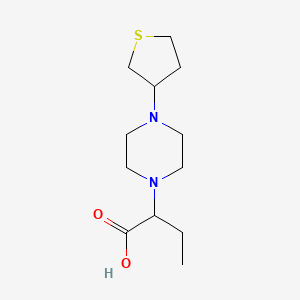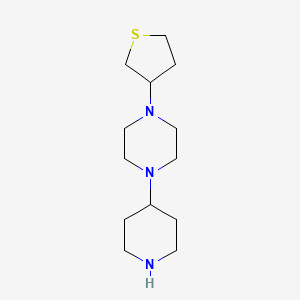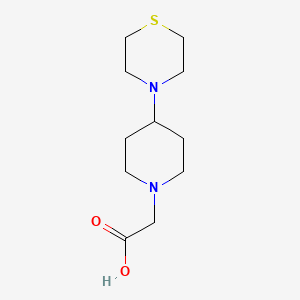
3-amino-1-(4,4-difluorooctahydro-2H-isoindol-2-yl)propan-1-one
説明
3-amino-1-(4,4-difluorooctahydro-2H-isoindol-2-yl)propan-1-one is a useful research compound. Its molecular formula is C11H18F2N2O and its molecular weight is 232.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Biomedical Applications
Drug Synthesis and Medicinal Chemistry
Compounds with structural similarities to 3-amino-1-(4,4-difluorooctahydro-2H-isoindol-2-yl)propan-1-one are frequently explored for their potential medicinal properties, including antimicrobial, antiviral, and anticancer activities. For instance, amino acid derivatives and their complexes, such as those involving nickel(II) with glycine Schiff bases, have been explored for asymmetric synthesis, providing building blocks for pharmaceuticals (Aceña, Sorochinsky, & Soloshonok, 2014).
Biological Activities and Functionality
The study of amino acids and peptides, including their synthetic pathways and functionalities, has implications for understanding the biological roles and potential therapeutic applications of compounds like this compound. Research on compounds such as mimosine reveals diverse biological activities that could be relevant for novel drug development (Nguyen & Tawata, 2016).
作用機序
The compound also contains a difluorooctahydro group, which might contribute to its reactivity and stability . Fluorinated compounds are often used in medicinal chemistry due to their unique properties, such as increased metabolic stability, altered pKa, and enhanced lipophilicity, which can improve the bioavailability of the drug .
生化学分析
Biochemical Properties
3-amino-1-(4,4-difluorooctahydro-2H-isoindol-2-yl)propan-1-one plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. It has been observed to interact with pyruvate dehydrogenase kinases (PDKs), which are serine/threonine kinases involved in cancer cell metabolism . The compound’s interaction with PDKs leads to the inhibition of these enzymes, thereby affecting the metabolic pathways in cancer cells. Additionally, this compound has shown potential in binding to ATP-binding sites of PDK1, further influencing its activity .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It has been found to induce cancer cell death at low micromolar doses, particularly in human pancreatic KRAS mutated cancer cells . This compound hampers the PDK/PDH axis, leading to metabolic and redox cellular impairment, ultimately triggering apoptotic cancer cell death . Furthermore, it influences cell signaling pathways, gene expression, and cellular metabolism, making it a potent agent in cancer treatment research.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to the ATP-binding site of PDK1, inhibiting its activity and disrupting the PDK/PDH axis . This inhibition leads to a decrease in pyruvate dehydrogenase kinase activity, resulting in altered metabolic and redox states within the cell. The compound also affects gene expression by modulating transcription factors involved in redox homeostasis and metabolic regulation .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are crucial factors in its long-term effects on cellular function. Studies have shown that it maintains its activity over extended periods, leading to sustained inhibition of PDKs and prolonged effects on cellular metabolism
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it effectively inhibits PDK activity and induces cancer cell death without significant toxicity . At higher doses, toxic or adverse effects may be observed, highlighting the importance of determining the optimal dosage for therapeutic applications. Studies have shown that the compound’s efficacy and tolerability are comparable to those of FDA-approved drugs like cisplatin and gemcitabine .
Metabolic Pathways
This compound is involved in metabolic pathways that regulate cancer cell metabolism. It interacts with enzymes such as PDKs, leading to altered metabolic flux and changes in metabolite levels . The compound’s inhibition of PDK activity results in decreased glycolysis and increased oxidative phosphorylation, thereby affecting the overall metabolic state of cancer cells .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound’s ability to cross biological barriers and reach target sites is crucial for its therapeutic efficacy . Studies have shown that it is effectively transported across the blood-brain barrier and other biological membranes, allowing it to exert its effects on target cells .
Subcellular Localization
The subcellular localization of this compound plays a significant role in its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with PDKs and other biomolecules . Its localization is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles within the cell .
特性
IUPAC Name |
3-amino-1-(7,7-difluoro-3,3a,4,5,6,7a-hexahydro-1H-isoindol-2-yl)propan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18F2N2O/c12-11(13)4-1-2-8-6-15(7-9(8)11)10(16)3-5-14/h8-9H,1-7,14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POAFNOWZZMOFOU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CN(CC2C(C1)(F)F)C(=O)CCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18F2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(6-Oxa-2-azaspiro[4.5]decan-2-yl)ethan-1-ol](/img/structure/B1478726.png)
![2-amino-1-(7-fluoro-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)propan-1-one](/img/structure/B1478727.png)
![3-amino-1-(7-fluoro-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)propan-1-one](/img/structure/B1478728.png)
